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2,8-Diazaspiro[4.5]decane-1,3-dione

Cat. No.: B1317072
CAS No.: 2079-25-6
M. Wt: 168.19 g/mol
InChI Key: WODIALSWFWKWMM-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Heterocycles in Contemporary Chemical Research

Spirocyclic heterocycles are a class of organic compounds characterized by two rings connected by a single common atom. This structural feature imparts a distinct three-dimensional geometry, which is highly sought after in drug discovery. The rigidity of the spiro junction allows for the precise spatial arrangement of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. mdpi.com

The unique architecture of spiro heterocycles often leads to distinct physicochemical properties compared to their non-spirocyclic counterparts. These properties can influence factors such as solubility, metabolic stability, and bioavailability, making them attractive scaffolds for the design of novel drugs. nih.gov In recent years, there has been a surge in the development of synthetic methodologies to access these complex structures, further fueling their exploration in medicinal chemistry. nih.govresearchgate.net

Defining the 2,8-Diazaspiro[4.5]decane-1,3-dione Core Structure and its Chemical Context

The this compound scaffold is a bicyclic heterocyclic system. Its core structure consists of a five-membered hydantoin (B18101) (imidazolidine-2,4-dione) ring and a six-membered piperidine ring, joined by a spiro carbon atom. The systematic name for this core structure is 1,3-Diazaspiro[4.5]decane-2,4-dione. mdpi.comepa.gov

The hydantoin ring, a key component of this scaffold, is a privileged structure in medicinal chemistry, found in a number of approved drugs with a wide range of biological activities, including anticonvulsant, antiarrhythmic, and anticancer effects. mdpi.com The piperidine ring is also a common motif in pharmaceuticals, known to impart favorable pharmacokinetic properties. The combination of these two rings in a spirocyclic arrangement creates a rigid and sterically defined scaffold that can be functionalized at various positions to modulate its biological activity.

Overview of Academic Research Trends and Contributions for this Compound Class

Academic research on the 2,8-diazaspiro[4.5]decane scaffold and its derivatives has focused on exploring its potential in various therapeutic areas. A significant body of work has been dedicated to the design and synthesis of novel derivatives and their evaluation as inhibitors of various enzymes and receptors.

Key research trends for the broader class of diazaspiro[4.5]decane derivatives include:

Kinase Inhibition: Derivatives of the 2,8-diazaspiro[4.5]decan-1-one scaffold have been identified as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis and inflammation. nih.govresearchgate.net Additionally, this scaffold has been utilized to develop selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1) for the treatment of inflammatory bowel disease. nih.gov

Antifungal Agents: Researchers have synthesized and evaluated 2,8-diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors, demonstrating their efficacy as antifungal agents. nih.govresearchgate.net

Muscarinic Agonists: The this compound scaffold itself has been investigated for its potential as a muscarinic agonist. nih.gov

Myelostimulators: 1,3,8-Triazaspiro[4.5]decane-2,4-dione derivatives have shown myelostimulating activity in preclinical models. researchgate.net

Antihypertensive Agents: The related 1-oxa-3,8-diazaspiro[4.5]decan-2-one scaffold has been explored for its antihypertensive properties, with derivatives acting as alpha-adrenergic blockers. nih.gov

The research highlights the versatility of the diazaspiro[4.5]decane scaffold as a template for the development of new therapeutic agents targeting a range of diseases.

Table 1: Selected Research on 2,8-Diazaspiro[4.5]decane Derivatives and Their Biological Targets

Derivative Class Biological Target Therapeutic Area
2,8-Diazaspiro[4.5]decan-1-one RIPK1 Kinase Inflammatory Diseases nih.govresearchgate.net
2,8-Diazaspiro[4.5]decan-1-one TYK2/JAK1 Kinase Inflammatory Bowel Disease nih.gov
2,8-Diazaspiro[4.5]decan-1-one Chitin Synthase Antifungal nih.govresearchgate.net
This compound Muscarinic Receptors Neurological Disorders nih.gov
1,3,8-Triazaspiro[4.5]decane-2,4-dione Hematopoietic System Myelostimulation researchgate.net

Table 2: Chemical Compound Names Mentioned in this Article

Compound Name
This compound
1,3-Diazaspiro[4.5]decane-2,4-dione
2,8-Diazaspiro[4.5]decan-1-one
1,3,8-Triazaspiro[4.5]decane-2,4-dione
1-Oxa-3,8-diazaspiro[4.5]decan-2-one
1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione
8-oxa-2-azaspiro[4.5]decane
2,8-Dioxaspiro[4.5]decane-1,3-dione
2,8-diazaspiro[4.5]decan-3-one

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12N2O2 B1317072 2,8-Diazaspiro[4.5]decane-1,3-dione CAS No. 2079-25-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,8-diazaspiro[4.5]decane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c11-6-5-8(7(12)10-6)1-3-9-4-2-8/h9H,1-5H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WODIALSWFWKWMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40576658
Record name 2,8-Diazaspiro[4.5]decane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40576658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2079-25-6
Record name 2,8-Diazaspiro[4.5]decane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40576658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Advanced Strategies for 2,8 Diazaspiro 4.5 Decane 1,3 Dione and Its Derivatives

Retrosynthetic Analysis of the 2,8-Diazaspiro[4.5]decane-1,3-dione Scaffold

Retrosynthetic analysis of the this compound core reveals several strategic disconnections. A primary approach involves the formation of the hydantoin (B18101) ring, which is a key feature of this scaffold. This can be achieved through the cyclization of a ureido derivative, which in turn can be synthesized from an amino acid precursor. Another common retrosynthetic strategy involves the Michael addition of a pipecolate-derived enolate to a nitroalkene, which provides a versatile route to substituted derivatives. researchgate.net

A three-step synthesis for 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione has been developed, offering a cost-effective and efficient pathway. mdpi.comresearchgate.net This method proceeds with high yields and does not require extensive purification of intermediates. mdpi.comresearchgate.net The key steps involve the treatment of 1-(methylamino)-4-phenylcyclohexane-1-carbonitrile hydrochloride with potassium cyanate (B1221674) to form a ureido derivative. mdpi.com Subsequent cyclization with sodium hydride followed by acid hydrolysis yields the target spiro compound. mdpi.com

Classical and Convergent Synthetic Routes to the Core Structure

Classical and convergent synthetic routes are foundational to the construction of the this compound core. These methods often involve well-established chemical transformations that are reliable and scalable.

Cyclization reactions are pivotal in the formation of the spiro[4.5]decane dione (B5365651) framework. One notable method involves the Au(I)-catalyzed vinylogous Conia-ene reaction, which constructs densely functionalized spiro[4.5]-deca-1,6-diene-8-ones from readily available 4-alkyne tethered cyclohex-2-enones. researchgate.net This reaction is characterized by its mild conditions, broad substrate scope, and atom economy. researchgate.net

Another approach to a related spiro system, 6,10-dioxaspiro[4.5]decane-7,9-dione, involves the reaction of malonic acid and acetic anhydride (B1165640) with cyclopentanone. mdpi.com This intermediate can then be further functionalized. While not a direct synthesis of the diazaspiro compound, it highlights the general principles of spirocycle formation through cyclization.

Multi-component reactions (MCRs) have emerged as powerful tools in the synthesis of complex molecules like spiro-fused systems due to their efficiency and atom economy. beilstein-journals.org The Ugi four-component reaction (Ugi-4CR) is a prominent example, combining an isocyanide, an acid, an amine, and a carbonyl compound to create α-acylaminoamides. beilstein-journals.org This strategy can be adapted for the synthesis of heterocyclic scaffolds through a Ugi/deprotection/cyclization (UDC) approach. beilstein-journals.org

For instance, a one-pot synthesis of 1-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione utilizes diethyl oxalate, urea, and ammonium carbonate as starting materials. google.com This method is advantageous due to its low cost, safety, and high yield, making it suitable for large-scale production. google.com

Synthesis of Alkoxy-Substituted this compound Derivatives

The synthesis of alkoxy-substituted derivatives allows for the fine-tuning of the pharmacological properties of the this compound scaffold. A regioselective synthesis of 2,3-dialkoxyphenazine derivatives, which can be conceptually related to the modification of the core structure, has been reported. nih.gov This protocol involves a Buchwald-Hartwig coupling of a substituted 4,5-dialkoxy-2-nitroaniline with a 1-bromo-2-nitrobenzene derivative, followed by reduction and tandem-like oxidation to form the heterocyclic system. nih.gov

Solid-Phase Synthesis Techniques for Library Generation

Solid-phase synthesis is a valuable technique for the rapid generation of libraries of this compound derivatives for high-throughput screening. While specific examples for this exact scaffold are not detailed in the provided context, the principles of solid-phase synthesis are widely applicable to heterocyclic chemistry. This methodology allows for the efficient purification of products and the automation of the synthetic process, which is crucial for drug discovery efforts.

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is critical for maximizing the yield and purity of the final products. For example, in a palladium-catalyzed one-pot synthesis of functionalized furans, dioxane was identified as the most effective solvent, achieving a 94% yield with PdCl₂(CH₃CN)₂ as the catalyst and CuCl₂ as the oxidant. mdpi.com The choice of solvent, catalyst, and oxidant significantly impacts the reaction efficiency. mdpi.com

In the synthesis of 1-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, optimizing the molar ratios of reactants such as diethyl oxalate, urea, sodium, and ammonium carbonate, along with controlling reaction temperature and pressure, led to a product purity of over 99.7% and a yield of 91.95%. google.com

Chemo- and Regioselective Synthesis of Substituted Analogs

The selective functionalization of the this compound scaffold is crucial for the development of novel derivatives with specific biological activities. The differential reactivity of the two nitrogen atoms within the hydantoin ring (N-1 and N-3) and the nitrogen at the 8-position of the piperidine ring allows for chemo- and regioselective modifications.

A significant challenge in the synthesis of substituted analogs is the selective alkylation of the N-1 position of the hydantoin ring. Direct alkylation is often difficult to achieve at the N-1 position because the N-3 nitrogen is more reactive due to the presence of two adjacent carbonyl groups. researchgate.net This heightened reactivity at N-3 necessitates protective group strategies or indirect methods to achieve N-1 substitution.

A facile and cost-effective three-step method has been developed for the synthesis of N-1 monosubstituted spiro carbocyclic hydantoins, such as 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. researchgate.netmdpi.com This approach circumvents the issue of direct N-1 alkylation by constructing the ring system with the desired substituent already in place. The synthesis commences with 1-(methylamino)-4-phenylcyclohexane-1-carbonitrile hydrochloride, which is treated with potassium cyanate to form the corresponding ureido derivative. mdpi.com Subsequent cyclization using sodium hydride, followed by acid hydrolysis, yields the target N-1 substituted product. mdpi.com This method provides a general route for synthesizing N-1 monosubstituted spiro carbocyclic imidazolidine-2,4-diones with high yields, often without the need for further purification of intermediates. researchgate.netmdpi.com

The synthesis of 8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, a related triaza-spiro compound, and its subsequent optimization to 2,8-diazaspiro[4.5]decan-1-one derivatives further highlights the strategies for creating substituted analogs as potent inhibitors of receptor-interacting protein kinase 1 (RIPK1). nih.gov

The principles of regioselective functionalization are often governed by the inherent electronic properties of the heterocyclic core. For instance, in other heterocyclic systems, the reactivity of different positions can be selectively targeted. The order of reactivity of chloro groups on a BODIPY core, for example, has been shown to be 8-meso-Cl > 3,5-α-Cl > 2,6-β-Cl, which allows for a stepwise functionalization at these distinct positions. nih.gov This principle of leveraging differential reactivity can be applied to the this compound system to achieve selective substitution.

Derivative Synthetic Strategy Key Reagents Selectivity Reference
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dioneThree-step synthesis involving ring constructionPotassium cyanate, Sodium hydrideRegioselective for N-1 substitution researchgate.netmdpi.com
8-Benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dioneMulti-step synthesis and structural optimizationNot specifiedSubstitution at N-3 and N-8 nih.gov

Synthesis of Specific Isomers and Stereoselective Approaches

The stereochemistry of spirocyclic compounds is a critical determinant of their biological activity. The this compound structure contains a spirocyclic carbon at position 5, which is a stereocenter. The synthesis of specific enantiomers or diastereomers, therefore, requires stereoselective or stereospecific synthetic strategies.

Stereoselective approaches often involve the use of chiral starting materials or chiral auxiliaries to control the formation of the desired stereoisomer. For instance, the stereoselective synthesis of pinane-based 2-amino-1,3-diols has been achieved by converting isopinocarveol, derived from (-)-α-pinene, into a condensed oxazolidin-2-one through a stereoselective aminohydroxylation process. nih.gov The relative stereochemistry of the newly formed stereocenters was confirmed using 2D NMR and X-ray spectroscopy. nih.gov This type of strategy, which builds a chiral scaffold and then elaborates it into the final heterocyclic product, is a powerful tool for accessing specific isomers.

Another key strategy is the development of stereocontrolled routes to the core spirocyclic ring system. An efficient and stereocontrolled route has been developed for the (R)- and (S)-configured 1,6,9-trioxaspiro[4.5]decane ring system, which is a structural motif in several natural products. semanticscholar.org This demonstrates that it is possible to control the chirality at the spiro center during the synthesis.

While specific stereoselective syntheses for this compound are not extensively detailed in the provided context, the principles from related spirocyclic and heterocyclic syntheses are directly applicable. A potential approach would involve the use of a chiral piperidone derivative as a starting material, which would set the stereochemistry of the substituents on the piperidine ring. The subsequent formation of the hydantoin ring would then lead to diastereomerically enriched products. Alternatively, resolution of a racemic mixture of the final compound or an intermediate using chiral chromatography or classical resolution techniques could be employed to isolate the specific isomers.

Synthetic Goal Methodology Key Features Applicable Principle Reference
Synthesis of specific stereoisomersUse of chiral starting materialsStarts with a molecule of known stereochemistry (e.g., (-)-α-pinene)Enantioselective Synthesis nih.gov
Control of spiro center chiralityStereocontrolled cyclizationDirects the formation of the spirocyclic junctionDiastereoselective Synthesis semanticscholar.org
Separation of isomersResolution of racematesSeparation of a 1:1 mixture of enantiomersChiral ResolutionN/A

Structural Elucidation and Conformational Analysis of 2,8 Diazaspiro 4.5 Decane 1,3 Dione Systems

Spectroscopic Characterization Techniques (e.g., Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The characterization of 2,8-diazaspiro[4.5]decane-1,3-dione systems relies heavily on a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for confirming the molecular structure of these compounds.

Nuclear Magnetic Resonance (NMR): Both one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques are employed for the complete structural verification of complex spiro-hydantoin derivatives. mdpi.com For instance, in the analysis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, a derivative of the parent compound, distinct signals in the ¹H and ¹³C NMR spectra confirm the presence of the spirocyclic core and the substituent groups. mdpi.comresearchgate.net

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the characteristic functional groups. The hydantoin (B18101) ring in these structures typically exhibits strong absorption bands corresponding to the C=O stretching vibrations of the two carbonyl groups and N-H stretching vibrations. For 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, these characteristic peaks are readily observed in its FT-IR spectrum. mdpi.com

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact mass and elemental composition of the synthesized compounds, thereby confirming their molecular formula. mdpi.com For example, a related compound, 2-Azaspiro[4.5]decane-1,3-dione, shows a precursor ion at m/z 168.1019 [M+H]⁺ in LC-ESI-QTOF analysis, corresponding to its chemical formula C₉H₁₃NO₂. massbank.eu

A summary of typical spectroscopic data for a derivative is presented below.

Spectroscopic TechniqueKey Findings for 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione
¹H NMR Signals corresponding to the methyl, phenyl, and spiro-cyclohexane protons.
¹³C NMR Resonances for carbonyl carbons, spiro carbon, and carbons of the phenyl and cyclohexane rings.
HRMS Confirms the elemental composition and molecular weight of the compound.
FT-IR Characteristic absorption bands for C=O and N-H/C-H stretching vibrations.

This table is based on characterization data reported for a derivative of the target compound. mdpi.comresearchgate.net

X-ray Crystallographic Analysis of Spiro[4.5]decane Dione (B5365651) Scaffolds and Derivatives

Single-crystal X-ray diffraction provides definitive proof of structure and offers detailed insights into the three-dimensional arrangement of molecules in the solid state. This technique is vital for understanding the precise bond lengths, bond angles, and conformational preferences of the spiro[4.5]decane dione scaffold.

In related oxaspiro[4.5]decane dione systems, crystallographic studies show that the molecule consists of a five-membered ring and a six-membered ring connected by a central spiro carbon atom. mdpi.com The specific bond lengths and angles determined from these analyses are crucial for validating theoretical models and understanding the steric environment around the spiro center.

The crystal packing of this compound and its derivatives is governed by a network of intermolecular interactions. ias.ac.in Hydrogen bonding is a dominant force, with the N-H groups of the hydantoin ring acting as hydrogen bond donors and the carbonyl oxygens (C=O) acting as acceptors. scispace.com

In many cycloalkane-5-spirohydantoins, molecules are linked together by paired N–H⋯O hydrogen bonds, forming characteristic ring motifs. scispace.com Weaker interactions, such as C–H⋯O hydrogen bonds, also play a significant role in stabilizing the crystal lattice and guiding the formation of extended supramolecular structures. scispace.commdpi.com In some derivatives, other interactions like halogen bonding (X⋯O) and π-π stacking can further influence the crystal packing. scispace.commdpi.com The study of these interactions is essential for crystal engineering, which aims to design new solids with desired properties. ias.ac.inrsc.org

Theoretical and Computational Approaches to Conformational Preferences

Computational chemistry provides powerful tools to complement experimental findings, offering insights into the conformational landscape and energetic properties of molecules that can be difficult to probe experimentally.

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to determine the energy minima conformations of spiro-hydantoin systems. mdpi.com By performing structure optimization, researchers can identify the most stable three-dimensional arrangements of the molecule.

For 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, DFT calculations revealed four low-energy conformations (A, B, C, and D). researchgate.net These conformations differ primarily in the orientation of the phenyl group on the cyclohexane ring (axial vs. equatorial) and the puckering of the cyclohexane ring itself. The calculations provide relative energies for each conformer, allowing for the prediction of their population distribution at a given temperature. researchgate.net Such studies have also been applied to a wide range of hydantoin derivatives to understand their electronic properties. researchgate.net

Calculated ConformerRelative Energy (kcal/mol)Key Feature
A 0.00Phenyl group in equatorial position.
B +0.27Phenyl group in equatorial position.
C +1.38Phenyl group in axial position.
D +1.40Phenyl group in axial position.

This table summarizes DFT calculation results for conformations of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. researchgate.net

Computational methods are also employed to predict spectroscopic properties, which can then be compared with experimental data to validate both the calculated structure and the interpretation of the spectra. For example, theoretical calculations can predict the vibrational frequencies corresponding to IR absorption bands. researchgate.net The comparison between calculated and experimental frequencies helps in the assignment of complex spectra. Similarly, NMR chemical shifts can be calculated to aid in the assignment of signals in experimental ¹H and ¹³C NMR spectra, providing a deeper understanding of the electronic environment of the nuclei within the molecule.

Chemical Transformations and Derivatization Strategies of 2,8 Diazaspiro 4.5 Decane 1,3 Dione

Functionalization of Nitrogen Atoms within the Spirocyclic Ring

The nitrogen atoms at positions 2 and 8 of the 2,8-diazaspiro[4.5]decane-1,3-dione scaffold are key handles for introducing structural diversity. The reactivity of these nitrogens can be modulated to achieve selective functionalization.

N-Alkylation and N-Acylation Reactions

N-alkylation and N-acylation are common strategies to modify the properties of the this compound core. The nitrogen at the N-3 position of the hydantoin (B18101) ring is generally more reactive towards alkylation due to the activating effect of the two adjacent carbonyl groups. mdpi.com Direct alkylation often leads to substitution at this position. mdpi.com For instance, the synthesis of N-1 monosubstituted derivatives requires a protection strategy for the N-3 nitrogen. mdpi.com

Acylation reactions can also be performed. For example, the reaction of 8-propyl-1,3-diazaspiro[4.5]decane-2,4-dithione with pyridine (B92270) and acetic anhydride (B1165640) results in the formation of 1-(8-propyl-2,4-dithioxo-1,3-diazaspiro[4.5]decan-3-yl)ethanone. mdpi.com This demonstrates the feasibility of introducing acyl groups, which can serve as a starting point for further modifications. mdpi.com

Introduction of Diverse Substituents for Structural Diversification

A wide array of substituents can be introduced at the nitrogen atoms to create a library of derivatives with diverse physicochemical and biological properties. This structural diversification is a key strategy in drug discovery to explore the structure-activity relationship (SAR). nih.govnih.gov

For example, a series of 2-alkoxy-2,8-diazaspiro[4.5]decane-1,3-diones have been synthesized, where an alkoxy group is attached to one of the nitrogen atoms. nih.gov In another study, a three-step synthesis was developed to produce 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, showcasing the introduction of both alkyl and aryl groups. mdpi.com

Further diversification has been achieved by introducing more complex moieties. For instance, a virtual screening campaign led to the discovery of 8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione as a hit compound, which was then optimized to a series of 2,8-diazaspiro[4.5]decan-1-one derivatives. nih.govresearchgate.net This highlights the potential of introducing bulky and functionalized aromatic groups. The synthesis of 2-(dimethylamino)-8-[4-(4-fluorophenyl)-4-oxobutyl]-2,8-diazaspiro[4.5]decane-1,3-dione further illustrates the introduction of complex side chains containing both aliphatic and aromatic components. nih.gov

The table below summarizes some examples of substituents introduced at the nitrogen atoms of the this compound scaffold.

SubstituentPositionResulting Compound ClassReference
AlkoxyN-22-Alkoxy-2,8-diazaspiro[4.5]decane-1,3-diones nih.gov
MethylN-11-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione mdpi.com
PhenylN-81-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione mdpi.com
BenzoylN-88-Benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives nih.govresearchgate.net
BenzylN-38-Benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives nih.govresearchgate.net
(4-Fluorophenyl)oxobutylN-82-(Dimethylamino)-8-[4-(4-fluorophenyl)-4-oxobutyl]-2,8-diazaspiro[4.5]decane-1,3-dione nih.gov
DimethylaminoN-22-(Dimethylamino)-8-[4-(4-fluorophenyl)-4-oxobutyl]-2,8-diazaspiro[4.5]decane-1,3-dione nih.gov

Chemical Modifications at Carbonyl Centers

The carbonyl groups at positions 1 and 3 of the hydantoin ring are also amenable to chemical modification, although this is less commonly explored compared to N-functionalization. These carbonyls can potentially undergo reactions such as reduction, thionation, or reactions with organometallic reagents.

One notable modification is the conversion of the dione (B5365651) to a dithione. For example, the synthesis of 1-(8-propyl-2,4-dithioxo-1,3-diazaspiro[4.5]decan-3-yl)ethanone starts from 8-propyl-1,3-diazaspiro[4.5]decane-2,4-dithione, indicating that the carbonyl groups can be replaced by thiocarbonyls. mdpi.com These dithiohydantoin derivatives can then be used as precursors for further synthesis. mdpi.com

Ring Transformations and Annulation Reactions Involving the Spiro System

An example of a reaction that expands the heterocyclic system involves the interaction of a derivative of 8-propyl-1,3-diazaspiro[4.5]decane-2,4-dithione with benzene-1,2-diamine. mdpi.com This reaction leads to the formation of a spiro[1,5-dihydro-1,5-benzodiazepine-2,3′-indoline]-2′-one derivative, where a new seven-membered benzodiazepine (B76468) ring is annulated to the existing structure. mdpi.com

Selective Derivatization for Conjugate Formation

The selective functionalization of this compound is a key strategy for creating conjugates with other molecules, such as drugs or imaging agents. This approach aims to combine the properties of the spirocyclic core with those of the conjugated partner.

An example of this is the proposed conjugation of 2-methoxy-2,8-diazaspiro[4.5]decane-1,3-dione (a muscarinic agonist) with a muscarinic antagonist. nih.gov The goal of creating such a conjugate was to potentially minimize peripheral side effects of the agonist. nih.gov A carbamate-linked conjugate with methylatropine (B1217387) was examined, demonstrating the feasibility of using the spirocyclic scaffold as a building block for more complex therapeutic agents. nih.gov

Exploration of Reaction Mechanisms for Derivatization Pathways

Understanding the reaction mechanisms underlying the derivatization of this compound is crucial for controlling the selectivity and efficiency of the synthetic routes.

The synthesis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione provides insight into the reactivity of the nitrogen atoms. mdpi.com The N-3 position of the hydantoin ring is more activated due to the two neighboring carbonyl groups, making it more susceptible to direct alkylation. mdpi.com To achieve N-1 monosubstitution, a multi-step process involving the cyclization of a ureido precursor followed by acid hydrolysis is employed. mdpi.com This pathway circumvents the direct alkylation issue.

In the formation of the spiro[1,5-dihydro-1,5-benzodiazepine-2,3′-indoline]-2′-one derivative, the reaction proceeds through a series of steps. mdpi.com Initially, an acylated dithiohydantoin derivative reacts with isatin (B1672199) to form a hydroxylated intermediate. mdpi.com This intermediate is then dehydrated to an ethylidene derivative, which subsequently reacts with benzene-1,2-diamine to form the final annulated product. mdpi.com

Computational Chemistry and Molecular Modeling of 2,8 Diazaspiro 4.5 Decane 1,3 Dione Derivatives

Virtual Screening Methodologies for Compound Discovery and Prioritization

Virtual screening has emerged as a powerful strategy to identify promising hit compounds from large chemical libraries. In the context of spirocyclic systems, this methodology has been successfully applied to find new inhibitors for various protein targets. For instance, a virtual screening workflow was instrumental in the discovery of a novel chemotype of RIPK1 inhibitors based on a related 2,8-diazaspiro[4.5]decan-1-one scaffold. nih.gov This process typically involves docking a large library of compounds into the active site of a target protein to predict binding affinities and poses, allowing researchers to select a manageable number of high-potential candidates for experimental validation. nih.gov The initial hit identified through such a screening was 8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, which, after structural optimization, led to potent 2,8-diazaspiro[4.5]decan-1-one derivatives. nih.gov

The accuracy of virtual screening is highly dependent on the quality of the three-dimensional (3D) structures of both the ligand and the receptor. Before docking, significant computational effort is dedicated to optimizing these structures. For ligands, this involves generating low-energy 3D conformers. nih.gov For the receptor, typically a protein, the process includes adding hydrogen atoms, assigning protonation states to amino acid residues, and minimizing the energy of the system to relieve any steric clashes. This ensures that the receptor's binding pocket is in a realistic and favorable conformation to receive potential ligands. For example, in studies involving G-protein coupled receptors (GPCRs), preparing the receptor grid for docking is a critical step to ensure that the predicted binding modes are meaningful. nih.gov Determining the energy minima conformation for the ligand, as was done for 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, is a fundamental part of this optimization. mdpi.com

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular dynamics (MD) simulations offer a way to observe the dynamic behavior of a ligand-receptor complex over time. These simulations are used to assess the stability of the binding pose predicted by molecular docking and to explore the conformational landscape of the complex. nih.govnih.gov By simulating the movements of atoms and molecules, researchers can verify if the key interactions that mediate binding are maintained over a period of nanoseconds. mdpi.com For the related 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives, MD simulations were used to confirm that the novel chemotype binds to the orthosteric site of the δ opioid receptor. nih.govnih.gov This provides a higher level of confidence in the predicted binding mode than docking alone.

Pharmacophore Modeling and De Novo Design Principles for Scaffold Modification

Pharmacophore modeling is a cornerstone of rational drug design that identifies the essential 3D arrangement of chemical features necessary for biological activity. A pharmacophore model can be used to screen libraries for compounds that match this arrangement or to guide the modification of an existing scaffold. It was hypothesized that a suitably substituted 2,8-diazaspiro[4.5]decan-1-one could effectively mimic a five-feature pharmacophore model for T-type calcium channel antagonists. nih.gov This hypothesis guided the design and synthesis of a series of compounds that were found to be potent inhibitors, demonstrating the predictive power of this approach. nih.gov This strategy allows for the de novo design of new molecules by modifying the core scaffold to better fit the pharmacophoric features, thereby optimizing potency and selectivity.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a compound with its physicochemical properties. While specific QSPR studies focused solely on 2,8-diazaspiro[4.5]decane-1,3-dione derivatives are not prominent in the literature, the principles are widely applicable. These studies use calculated molecular descriptors (e.g., topological, electronic, steric) to predict properties like solubility, melting point, or chromatographic retention time. Such models are valuable for prioritizing compounds with desirable "drug-like" properties early in the discovery process, reducing the risk of late-stage failure due to poor formulation characteristics.

In Silico Predictions of ADMET-Related Molecular Descriptors

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates is crucial. In silico models are frequently used to calculate molecular descriptors that provide an early indication of a compound's pharmacokinetic profile. mdpi.comnih.gov These descriptors, often derived from the compound's structure, can predict potential liabilities and guide the design of molecules with improved ADMET characteristics. nih.gov Key descriptors include LogP (lipophilicity), topological polar surface area (TPSA), number of hydrogen bond donors and acceptors, and adherence to established rules like Lipinski's Rule of Five. nih.gov

Below is a table of computationally predicted molecular properties for the parent compound, this compound.

PropertyPredicted ValueReference
Molecular Weight168.18 g/mol
XLogP3-0.9
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count2
Rotatable Bond Count0
Topological Polar Surface Area58.4 Ų nih.gov
Formal Charge0 nih.gov
Complexity224 nih.gov

These predicted properties suggest that the core scaffold has a favorable profile for further development, exhibiting low lipophilicity and a moderate polar surface area.

Structure Activity Relationship Sar Methodologies Applied to 2,8 Diazaspiro 4.5 Decane 1,3 Dione Derivatives

Design and Synthesis of Compound Libraries for SAR Studies

The foundation of any successful SAR investigation lies in the creation of a diverse and well-designed library of compounds. For 2,8-diazaspiro[4.5]decane-1,3-dione derivatives, this involves the strategic synthesis of a series of analogs where specific parts of the molecule are systematically varied.

A common approach to generating these libraries is through multi-step synthetic sequences. For instance, a facile and cost-effective three-step synthesis has been developed for 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. mdpi.com This method involves the initial formation of a substituted aminonitrile, followed by reaction with potassium cyanate (B1221674) to yield a ureido derivative, which is then cyclized to the desired spiro-hydantoin. mdpi.com This synthetic route is amenable to the introduction of diversity at various positions.

The synthesis of N-1 monosubstituted derivatives often requires a protection strategy for the N-3 position of the hydantoin (B18101) ring, as the N-3 position is more activated due to the two adjacent carbonyl groups. mdpi.com This allows for selective alkylation or acylation at the N-1 position. The N-8 position of the spirocyclic ring system also presents a key site for modification, enabling the introduction of a wide range of substituents to explore their impact on biological activity. For example, libraries of 2-alkoxy-2,8-diazaspiro[4.5]decane-1,3-diones have been synthesized to investigate their potential as muscarinic agonists. nih.gov

The design of these libraries is often guided by the target of interest. For example, in the development of δ opioid receptor (DOR) agonists, a G-protein coupled receptor (GPCR)-focused chemical library containing 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives was screened to identify novel chemotypes. nih.govnih.gov This highlights the importance of curating libraries with scaffolds that are predisposed to interact with specific biological targets.

Positional and Substituent Effects on Molecular Recognition

Once a library of this compound derivatives is synthesized, the next critical step is to evaluate their biological activity and understand how changes in substituent position and nature influence molecular recognition. This involves assessing the affinity and selectivity of the compounds for their intended biological target.

Studies on 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives as DOR agonists have revealed the significant impact of substituents on potency and selectivity. nih.govresearchgate.net For instance, variations in the substituent attached to the triazaspirodecane core can dramatically alter the compound's affinity for the DOR over other opioid receptors like the mu-opioid receptor (MOR) and kappa-opioid receptor (KOR). nih.gov

The introduction of different functional groups can affect key properties such as lipophilicity, hydrogen bonding capacity, and steric bulk, all of which play a crucial role in how the molecule interacts with the binding pocket of a receptor. For example, in the development of σ1 receptor ligands, the introduction of a 4-(2-fluoroethoxy)benzyl group at the 8-position of a 1,4-dioxa-8-azaspiro[4.5]decane scaffold resulted in a compound with high affinity and selectivity. nih.gov This demonstrates the importance of the substituent at this position for achieving desired binding characteristics.

The following table summarizes the effects of different substituents on the activity of spiro[decane]dione derivatives based on available research:

Scaffold Substituent Position Substituent Observed Effect
1,3,8-Triazaspiro[4.5]decane-2,4-dione-VariedIdentified as a novel δ opioid receptor agonist chemotype. nih.govresearchgate.net
This compoundN-2MethoxyFound to be a relatively M1 selective muscarinic agonist. nih.gov
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dioneN-1MethylA facile synthesis was developed for this N-1 monosubstituted derivative. mdpi.com
1,4-Dioxa-8-azaspiro[4.5]decane84-(2-Fluoroethoxy)benzylHigh affinity for σ1 receptors. nih.gov

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are powerful medicinal chemistry strategies used to discover novel chemotypes with improved properties, and these approaches are applicable to the this compound framework. nih.govnih.govresearchgate.net

Scaffold hopping involves replacing the central core of a molecule with a structurally different scaffold while maintaining a similar three-dimensional arrangement of key functional groups. nih.govresearchgate.net This can lead to compounds with completely new intellectual property, improved pharmacokinetic profiles, or different side effect profiles. For instance, if a particular this compound derivative shows promising activity but suffers from poor solubility, a scaffold hopping approach could be employed to replace the spirocyclic core with a more soluble framework that still presents the necessary pharmacophoric elements for biological activity.

Bioisosteric replacement is a more subtle modification that involves exchanging a functional group within a molecule for another group with similar physical or chemical properties, with the goal of enhancing the compound's activity, selectivity, or metabolic stability. nih.govresearchgate.net For example, a phenyl group on a this compound derivative could be replaced with a bioisosteric heterocycle like a pyridine (B92270) or thiophene (B33073) ring to explore changes in electronic properties and potential new interactions with the target protein. Similarly, a carboxylic acid could be replaced with a tetrazole, or a ketone with a sulfone, to modulate acidity, polarity, and metabolic fate.

The application of these strategies to the this compound scaffold allows for the exploration of a much broader chemical space than would be possible through simple substituent modifications alone.

Elucidation of Key Structural Features for Desired Molecular Interactions

A primary goal of SAR studies is to identify the specific structural features of a molecule that are essential for its interaction with a biological target. For this compound derivatives, this involves pinpointing the key hydrogen bond donors and acceptors, hydrophobic regions, and stereochemical requirements that govern binding affinity and selectivity.

Molecular modeling and computational chemistry play a significant role in this process. Docking studies, for example, can predict how a this compound derivative might fit into the binding site of a target protein. This was demonstrated in the study of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives as DOR agonists, where docking and molecular dynamics simulations suggested that these novel agonists bind to the orthosteric site of the receptor. nih.gov

These computational models, combined with experimental binding data from the compound library, help to build a pharmacophore model. A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity. For the this compound scaffold, key features might include:

The two carbonyl groups of the dione (B5365651) moiety acting as hydrogen bond acceptors.

The nitrogen atoms of the diazaspiro ring acting as hydrogen bond donors or acceptors, depending on their substitution pattern.

The spirocyclic ring system providing a rigid framework that orients substituents in a specific spatial arrangement.

Substituents at the N-2, N-8, or other positions on the spiro-ring providing key hydrophobic or polar interactions with the target.

The identification of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives as a novel DOR-selective agonist chemotype underscores the importance of the core scaffold in defining the interaction profile. nih.gov The specific arrangement of nitrogen and carbonyl groups within this spirocyclic system is likely a key determinant of its ability to bind to and activate the DOR.

Development of Predictive Models for Structure-Activity Landscapes

The culmination of extensive SAR data allows for the development of predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models. These models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

For this compound derivatives, a QSAR model could be built using a dataset of synthesized compounds and their measured biological activities. The model would use various molecular descriptors to represent the chemical structures, including:

Topological descriptors: These describe the connectivity of atoms in the molecule.

Electronic descriptors: These quantify properties like partial charges and dipole moments.

Steric descriptors: These relate to the size and shape of the molecule.

Hydrophobic descriptors: These measure the lipophilicity of the molecule.

Once a statistically robust QSAR model is developed, it can be used to predict the activity of virtual or yet-to-be-synthesized this compound derivatives. This allows medicinal chemists to prioritize the synthesis of compounds that are most likely to be active, thereby saving time and resources.

While specific QSAR models for this compound are not extensively reported in the provided search results, the principles of QSAR are broadly applicable. The systematic collection of binding data for libraries of these compounds, as has been done for σ1 and DOR ligands, provides the necessary foundation for the future development of such predictive models. nih.govnih.gov These models will be invaluable tools for navigating the structure-activity landscape and designing the next generation of this compound-based therapeutic agents.

Role of 2,8 Diazaspiro 4.5 Decane 1,3 Dione As a Chemical Building Block and Intermediate

Utility in the Construction of Complex Heterocyclic Systems

The 2,8-diazaspiro[4.5]decane-1,3-dione core is a versatile platform for the synthesis of elaborate heterocyclic systems. The nitrogen atoms within the spirocyclic framework can be functionalized to append additional ring systems, leading to novel compounds with unique three-dimensional architectures.

A notable example of its utility is in the synthesis of potent inhibitors of the WNT signaling pathway. In this context, the parent compound, this compound, undergoes a nucleophilic aromatic substitution reaction with 3,4,5-trichloropyridine. google.com This reaction yields 8-(3,5-Dichloropyridin-4-yl)-2,8-diazaspiro[4.5]decane-1,3-dione, a more complex heterocyclic derivative. google.com This transformation highlights how the foundational spiro-dione structure can be readily elaborated into intricate molecules with specific biological targets.

Reactant 1Reactant 2ProductApplication Area
This compound3,4,5-Trichloropyridine8-(3,5-Dichloropyridin-4-yl)-2,8-diazaspiro[4.5]decane-1,3-dioneMedicinal Chemistry google.com

This strategic derivatization underscores the value of this compound as a starting material for generating libraries of complex heterocyclic compounds for further investigation.

Precursor for Advanced Organic Syntheses in Medicinal Chemistry and Materials Science

The this compound scaffold is a key precursor in the development of advanced organic molecules for both medicinal chemistry and materials science.

In medicinal chemistry, this scaffold has been instrumental in the discovery of small-molecule inhibitors of WNT signaling, a pathway implicated in various diseases, including cancer. google.com Researchers have explored a range of spirocyclic scaffolds, with the 2,8-diazaspiro[4.5]decane-1-one derivative demonstrating significantly improved potency in cellular assays. google.comgoogle.com Further optimization of this scaffold led to the identification of potent and orally bioavailable drug candidates. google.com The structural rigidity and the presence of hydrogen bond donors and acceptors in the dione (B5365651) moiety are crucial for its biological activity. google.comgoogle.com For instance, methylation of the amide in the related 2,8-diazaspiro[4.5]decan-1-one scaffold led to a significant decrease in potency, indicating the importance of the N-H group for target interaction. google.comgoogle.com

While less documented, the diazaspiro framework also holds potential in materials science. Derivatives such as 2-Ethyl-2,7-diazaspiro[4.5]decane-1,3-dione are utilized in the development of new materials with unique chemical and mechanical properties. researchgate.net The rigid spirocyclic core can impart desirable characteristics to polymers and other materials.

Integration into Macrocyclic and Polycyclic Architectures

The unique structural features of this compound make it a candidate for incorporation into larger, more complex molecular frameworks such as polycycles.

Recent patent literature discloses the use of this compound derivatives in the construction of polycyclic compounds designed for targeted protein degradation. google.comresearchgate.netresearchgate.net These bifunctional molecules act as binders to E3 ligase proteins like Cereblon (CRBN), facilitating the ubiquitination and subsequent degradation of specific target proteins. google.comresearchgate.net For example, compounds such as (S)-8-(1,2,3,4-tetrahydronaphthalene-1-carbonyl)-2,8-diazaspiro[4.5]decane-1,3-dione are cited as synthetic intermediates in the creation of these complex protein degraders. researchgate.net

Parent ScaffoldIntegrated ArchitectureApplication
This compoundPolycyclic (e.g., with tetrahydronaphthalene)Targeted Protein Degradation researchgate.netresearchgate.net

While its role in polycyclic systems is emerging, the direct integration of this compound into macrocyclic structures is not extensively reported in the scientific literature. However, synthetic methodologies like the Passerini multicomponent reaction, which can be employed to generate highly functionalized intermediates, are known to be applicable to the synthesis of macrocycles.

Contribution to the Development of Privileged Chemical Scaffolds

The diazaspiro[4.5]decane framework is recognized as a "privileged scaffold" in medicinal chemistry. Privileged structures are molecular cores that are capable of binding to multiple biological targets with high affinity, making them valuable templates for drug discovery.

The three-dimensional nature of the spirocyclic system allows for a more comprehensive exploration of chemical space compared to traditional flat aromatic structures. This structural rigidity can enhance receptor selectivity and improve metabolic stability. The 8-azaspiro[4.5]decane skeleton, a core component of the title compound, has been identified as a useful template for designing novel muscarinic agonists, which are of interest for treating cognitive disorders. For instance, derivatives of this compound, such as RS86 (2-ethyl-8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione), have been studied as muscarinic M1 receptor agonists. researchgate.net The development of analogs and related spirooxazolidine-2,4-diones further demonstrates the utility of this scaffold in generating new therapeutic agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,8-Diazaspiro[4.5]decane-1,3-dione, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis involves multi-step protocols, including cyclization and deprotection. For example, a palladium-catalyzed hydrogenation step using palladium hydroxide under a H₂ atmosphere (24 hours, room temperature) removes protecting groups (e.g., benzyl) to yield the free spirocyclic structure. Cyclization reactions often require elevated temperatures (e.g., 220°C under microwave irradiation) and precise pH control to stabilize intermediates. Purification via SCX2 cartridges (using DCM/MeOH/NH₃ gradients) achieves >95% purity . Reaction yields are sensitive to stoichiometry, with excess reagents (e.g., triethylamine) improving coupling efficiency in NMP solvent systems .

Q. How is structural characterization of this compound performed?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the spirocyclic structure, with characteristic signals for the diazaspirodecane core (e.g., δ 1.41–2.86 ppm for protons on the spiro ring). LC-MS (method B, ESI) validates molecular weight (m/z 169 [M+H]⁺), while X-ray crystallography or collision cross-section analysis (if applicable) resolves 3D conformations .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Methodological Answer : As a hydrochloride salt, the compound is water-soluble, facilitating in vitro assays. Stability tests in DMSO (20 mM stock solutions) show no degradation over 72 hours at –20°C. Thermal stability is confirmed via differential scanning calorimetry (melting point >210°C) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound derivatives?

  • Methodological Answer : Substituent modifications (e.g., methyl, ethyl, or methoxy groups) at positions 2 and 8 alter target binding. For example, 8-methyl derivatives enhance kinase inhibition, while 2-ethoxy groups improve metabolic stability. Computational docking (e.g., using AutoDock Vina) predicts binding poses to inflammatory pathway targets (e.g., COX-2), validated by SPR binding assays (KD < 100 nM) .

Q. What strategies resolve contradictions in preclinical data for this compound’s therapeutic potential?

  • Methodological Answer : Inconsistent in vivo efficacy (e.g., failed Alzheimer’s trials with RS-86 derivatives) may arise from poor blood-brain barrier penetration or off-target effects. Mitigation strategies include:

  • Pharmacokinetic profiling : LC-MS/MS quantifies plasma and brain concentrations to assess bioavailability.
  • Target engagement assays : Radiolabeled analogs (e.g., ³H-RS-86) confirm receptor occupancy in vivo .

Q. How do spirocyclic diazaspiro compounds interact with enzymatic targets?

  • Methodological Answer : The diazaspiro core mimics transition states in enzymatic reactions. For cytochrome P450 inhibition, UV-Vis spectroscopy monitors heme displacement (λₐᵦₛ 450 nm shift). Stopped-flow kinetics reveal pseudo-first-order binding (kₒₙ > 10⁴ M⁻¹s⁻¹) .

Q. What computational methods predict synthetic accessibility and retrosynthetic pathways for novel derivatives?

  • Methodological Answer : AI-driven tools (e.g., Pistachio, Reaxys) analyze >10⁶ reactions to prioritize feasible routes. For example, a boron-mediated Suzuki-Miyaura coupling (Pd(dppf)Cl₂ catalyst, Na₂CO₃ base) is predicted for aryl-substituted analogs, validated by microwave-assisted synthesis (120°C, 60 min) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.